

An In-depth Technical Guide to 2-Cyano-6-methoxybenzothiazole

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Compound of Interest

Compound Name: 2-Cyano-6-methoxybenzothiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyano-6-methoxybenzothiazole**, a pivotal chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in research and drug development, particularly as a precursor to D-luciferin.

Physicochemical Properties

2-Cyano-6-methoxybenzothiazole is typically an off-white to light yellow crystalline powder.^[1] Its key quantitative properties are summarized below for easy reference.

Property	Value	Source
CAS Number	943-03-3	[2][3]
Molecular Formula	C ₉ H ₆ N ₂ OS	[3][4]
Molecular Weight	190.22 g/mol	[1][3]
Melting Point	129-131 °C (lit.)	[1][2][5]
Boiling Point	334.9±34.0 °C (Predicted)	[1][2]
Density	1.4±0.1 g/cm ³	[1]
Appearance	White to off-white powder/crystals	[1][3]
Solubility	Soluble in chloroform (5%)	[3][4]

Synthesis and Experimental Protocols

The synthesis of **2-Cyano-6-methoxybenzothiazole** can be achieved through various routes. Traditional methods like the Rosenmund-von Braun and Sandmeyer reactions are often employed, though they utilize toxic cyanide reagents.[6] More modern, efficient, and safer protocols have been developed.

A one-pot cyanation method offers a high-yield synthesis route using a copper catalyst and a less toxic cyanide source.[6]

Materials:

- 2-iodo-6-methoxybenzothiazole
- Potassium ferrocyanide (K₄[Fe(CN)₆])
- Copper(I) iodide (CuI)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Mystril trimethyl bromide (MTMAB) as a phase-transfer catalyst

- Acetonitrile (solvent)

Procedure:

- Combine 0.25 mmol of $\text{K}_4[\text{Fe}(\text{CN})_6]$, 0.25 mmol of CuI , and 3 mmol of TMEDA in acetonitrile.
- Add 1 mmol of MTMAB to the mixture. The use of a phase-transfer catalyst is reported as essential for a successful reaction.[\[6\]](#)
- Heat the reaction mixture to 160°C .
- Under these conditions, **2-Cyano-6-methoxybenzothiazole** was produced in a 90% yield.[\[6\]](#)

This protocol describes the dehydration of an amide to form the corresponding nitrile.[\[7\]](#)

Materials:

- 2-Carbamoyl-6-methoxybenzothiazole (amide 4a)
- Imidazole
- Anhydrous pyridine (solvent)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (solvent)

Procedure:

- Dissolve the amide (4.567 mmol) and imidazole (4.567 mmol) in 25 mL of anhydrous pyridine.
- Cool the solution to -10°C under a nitrogen atmosphere.
- Add a solution of POCl_3 (9.134 mmol) in 5 mL of dichloromethane.
- Allow the temperature to rise slowly and continue stirring for 12 hours.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8/2).[7]
- Upon completion, the product is purified, yielding **2-Cyano-6-methoxybenzothiazole** (72% yield).[7]

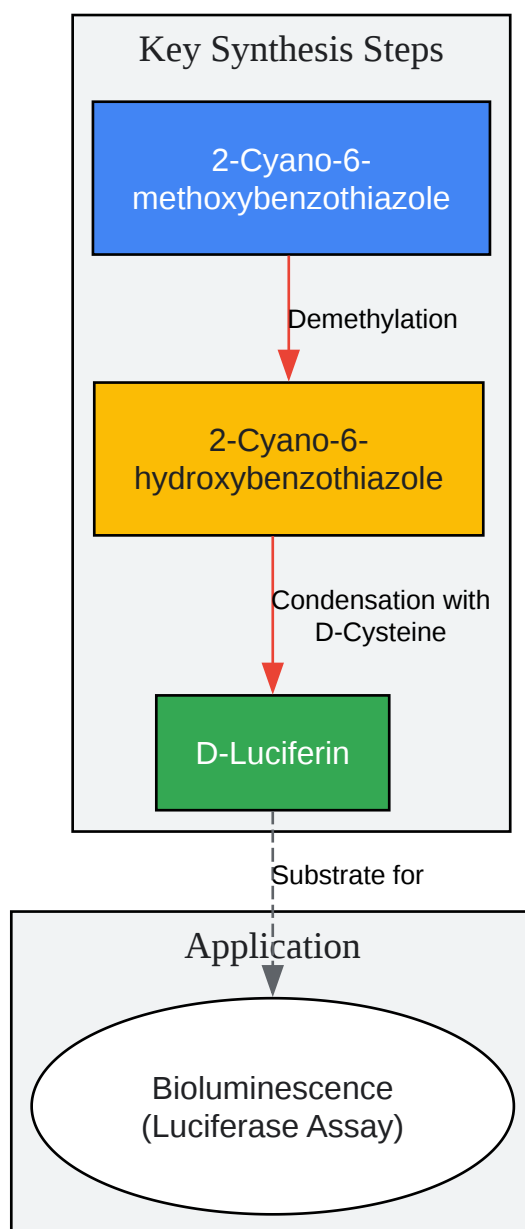
Applications in Drug Development and Research

2-Cyano-6-methoxybenzothiazole is a valuable building block in the synthesis of various biologically active molecules.

- **D-luciferin Synthesis:** It is a key intermediate in the synthesis of D-luciferin, the light-emitting substrate for firefly luciferase.[6][8] The methoxy group is typically demethylated to a hydroxy group, forming 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to yield D-luciferin.[8] This pathway is crucial for producing D-luciferin used in numerous biotechnological applications, such as reporter gene assays and in vivo imaging.[9]
- **Antimicrobial Drug Development:** The compound serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors. These inhibitors are being investigated to improve the sensitivity of the human pathogen *Mycobacterium tuberculosis* to existing drugs.[6]
- **Pharmaceutical Scaffolding:** The benzothiazole core is a versatile structure in medicinal chemistry. The precursor to the title compound, 2-Amino-6-methoxybenzothiazole, is used as a building block for drug candidates targeting neurological disorders.[10] Derivatives of benzothiazole have also been studied for their anti-inflammatory properties, which involve the suppression of the NF-κB and MAPKs signaling pathways.[11]

Visualized Workflow: Synthesis of D-Luciferin

The following diagram illustrates the critical role of **2-Cyano-6-methoxybenzothiazole** as a precursor in the chemical synthesis of D-luciferin.



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Caption: Synthetic pathway from **2-Cyano-6-methoxybenzothiazole** to D-Luciferin.

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